molecular formula C3H9NO3S B155191 Sulfur trioxide-trimethylamine CAS No. 3162-58-1

Sulfur trioxide-trimethylamine

Cat. No.: B155191
CAS No.: 3162-58-1
M. Wt: 139.18 g/mol
InChI Key: DXASQZJWWGZNSF-UHFFFAOYSA-N
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Description

Sulfur trioxide-trimethylamine is a chemical compound formed by the combination of sulfur trioxide and trimethylamine. It is known for its role as a reagent in various chemical reactions, particularly in the sulfation of organic molecules. This compound is highly reactive and is used in both laboratory and industrial settings for its ability to introduce sulfate groups into other molecules .

Scientific Research Applications

Analytical Method Development

  • Sulfur trioxide-trimethylamine (SO3-TMA) plays a crucial role in the synthesis of various chemicals, including drug substances and dyes. Ahirrao et al. (2022) developed an accurate and precise method for estimating active SO3 in Triethylamine sulfur trioxide complex (TEA-SO3), which is vital in sulfation reactions. The method involves hydrolysis and potentiometric titrimetry, ensuring quality control of the reagent (Ahirrao et al., 2022).

Atmospheric Chemistry

  • SO3-TMA affects the chemical formation of electrically neutral clusters containing sulfuric acid molecules. Jen et al. (2014) showed that the concentration of these clusters increases with basic gas concentration, including TMA, affecting atmospheric particle formation and nucleation rates (Jen et al., 2014).

Sulfation of Polysaccharides

  • Papy-Garcia et al. (2005) discussed the synthesis of sulfated polysaccharides using sulfur trioxide as a sulfation agent. They highlighted the need for mild conditions in the sulfation process to avoid degradation, suggesting the potential use of SO3-TMA in controlled and nondestructive sulfation protocols (Papy-Garcia et al., 2005).

Infrared Study of SO3-TMA Complexes

  • Rozenberg et al. (2014) conducted infrared spectra studies on matrix-isolated complexes formed between TMA and sulfuric acid. The study provides insights into the ionic character and hydration of the complex, relevant to understanding atmospheric and chemical processes (Rozenberg et al., 2014).

Electrolyte Additives in Lithium Ion Batteries

  • SO3-TMA complexes, such as trimethyl amine sulfur trioxide (Me3NSO3), have been explored as electrolyte additives for lithium-ion batteries. Demeaux et al. (2017) found that these additives can enhance the reversible cycling of graphite anodes, thus contributing to the development of more efficient batteries (Demeaux et al., 2017).

Synthesis of Chiral Sulfoxides

  • Balcells et al. (2006) conducted a computational study on the reaction involving trimethylamine and methyl sulfinyl chloride. Their findings contribute to understanding the synthesis of chiral sulfoxides, an important class of sulfur-containing compounds (Balcells et al., 2006).

Acetylcholinesterase Inhibitory Activity

  • Richmond et al. (2011) investigated the synthesis of certain compounds using SO3-TMA complex in dimethylformamide. Their research contributes to understanding the inhibitory activity of these compounds on acetylcholinesterase, a target in Alzheimer's disease treatment (Richmond et al., 2011).

Safety and Hazards

When handling Sulfur trioxide-trimethylamine complex, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sulfur trioxide-trimethylamine complex is used for the synthesis of sulfate-conjugated resveratrol metabolites and chitooligosaccharides . These compounds have potential applications in various fields, indicating that the use of this compound complex may expand in the future.

Relevant Papers A paper titled “A novel exchange method to access sulfated molecules” discusses the use of organosulfates and sulfamates, which are important classes of bioactive molecules . The paper reports an operationally simple, double ion-exchange method to access organosulfates and sulfamates . This method is amenable to a range of differentially substituted benzyl alcohols, benzylamines and aniline and can also be performed at low temperature for sensitive substrates in good to excellent isolated yield .

Mechanism of Action

Target of Action

Sulfur trioxide-trimethylamine (TMAS) is primarily used as a reagent for sulfonation and sulfamation reactions . Its primary targets are molecules that require the addition of a sulfate group, such as resveratrol metabolites, chitooligosaccharides, and glycosaminoglycans . The addition of a sulfate group can significantly alter the properties of these molecules, enabling them to participate in various biological processes.

Mode of Action

TMAS acts as a high-activity sulfate group donor . It interacts with its targets by transferring a sulfate group to them. This sulfation process is facilitated by the strong Lewis acid properties of sulfur trioxide, which is part of the TMAS complex . The trimethylamine component of TMAS serves to stabilize the sulfur trioxide, making the complex a more manageable and effective reagent .

Biochemical Pathways

The sulfation reactions catalyzed by TMAS can affect various biochemical pathways. For instance, the sulfation of resveratrol metabolites and chitooligosaccharides can influence pathways related to anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can facilitate the activation of signaling pathways dependent on sulfation patterns .

Result of Action

The primary result of TMAS’s action is the sulfation of target molecules. This can lead to a variety of molecular and cellular effects, depending on the specific molecule being sulfated. For example, the sulfation of resveratrol metabolites can enhance their anti-HIV-1 activity . Similarly, the sulfation of glycosaminoglycans can enable them to participate in various cellular signaling pathways .

Action Environment

The action of TMAS can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the sulfation process . Additionally, the presence of other substances in the reaction environment can also impact the action of TMAS. For example, certain solvents can enhance the solubility of TMAS, thereby facilitating its interaction with target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfur trioxide-trimethylamine can be synthesized by reacting sulfur trioxide with trimethylamine. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

SO3+(CH3)3N(CH3)3 \text{SO}_3 + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\ SO3​+(CH3​)3​N→(CH3​)3​ 

Properties

IUPAC Name

N,N-dimethylmethanamine;sulfur trioxide
Source PubChem
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InChI

InChI=1S/C3H9N.O3S/c2*1-4(2)3/h1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXASQZJWWGZNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.O=S(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
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DSSTOX Substance ID

DTXSID20185505
Record name Sulphur trioxide trimethylamine (1:1)
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Molecular Weight

139.18 g/mol
Source PubChem
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CAS No.

3162-58-1, 17736-86-6
Record name Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:1)
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Record name Methanamine, N,N-dimethyl-, compd. with sulfur trioxide (1:?)
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Record name Sulphur trioxide trimethylamine (1:1)
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Record name Trimethylamine, compound with sulphur trioxide
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Record name Sulphur trioxide--trimethylamine (1:1)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes sulfur trioxide-trimethylamine a useful reagent for sulfation reactions?

A1: this compound acts as a convenient source of sulfur trioxide (SO3), a potent electrophile. The trimethylamine component serves as a Lewis base, complexing with SO3 and moderating its reactivity. This complexation allows for controlled and selective sulfation reactions.

Q2: What specific applications of this compound are highlighted in the research papers?

A2: The research highlights the use of this compound for synthesizing:

  • Flavonoid sulfates: The reagent facilitates the synthesis of flavonoid 3′,4′-disulfates and specific 3,3′-disulfates by exploiting the differential hydrolysis rates of sulfate groups at different positions. []
  • Sulfated glycolipids: this compound enables the regioselective sulfation of glycolipids, which are studied for their selectin-inhibiting properties. This involves sulfation at specific hydroxyl groups on the sugar moiety while leaving other functionalities intact. []
  • Sulfated polysaccharides: Water-insoluble polysaccharides like those derived from Grifola frondosa mycelium can be modified to enhance their water solubility through sulfation using this compound. [, ]
  • Heparinoid analogs: This reagent is used for the resulfation of partially desulfated heparinoids, potentially impacting their anticoagulant activity. []

Q3: Can you provide examples of regioselective sulfation achieved with this reagent?

A3: Certainly. In one study, this compound facilitated the selective synthesis of β-D-GlcA-(1→3)-β-D-Gal disaccharides with sulfate groups at specific positions (4-, 6-, or 4,6-disulfate). [] Another study demonstrated its use in synthesizing 3′-sulfolactose and 3′-sulfo-β-galactosylceramide, showcasing its applicability for complex glycoside substrates. []

Q4: Are there any studies on the impact of reaction conditions on sulfation with this compound?

A4: Yes, a study investigating the sulfation of a polysaccharide from Grifola frondosa mycelium found that a higher yield of sulfation was achieved with a specific molar ratio of sulfur trioxide to monosaccharide units in the polysaccharide, along with controlled temperature and reaction time. [, ]

Q5: How is this compound characterized?

A5: While the provided research focuses on applications, a key publication mentions a method for determining the active sulfur trioxide content within sulfur trioxide complexes like this compound. [] This suggests that analytical techniques are crucial for characterizing and ensuring the quality of this reagent.

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